molecular formula C18H14ClN5O2 B11037775 N-(2-chlorophenyl)-5-oxo-2-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-(2-chlorophenyl)-5-oxo-2-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B11037775
M. Wt: 367.8 g/mol
InChI Key: IUCXIMGKHYYFGL-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-5-oxo-2-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and is substituted with a chlorophenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-5-oxo-2-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with 2-phenylhydrazine to form an intermediate hydrazone. This intermediate is then subjected to cyclization with urea or thiourea under acidic or basic conditions to yield the desired triazolopyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-5-oxo-2-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazolopyrimidines .

Scientific Research Applications

N-(2-chlorophenyl)-5-oxo-2-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-5-oxo-2-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in the desired therapeutic effects. The exact molecular pathways involved depend on the specific biological context and the target enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chlorophenyl)-5-oxo-2-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents with tailored activities .

Properties

Molecular Formula

C18H14ClN5O2

Molecular Weight

367.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-5-oxo-2-phenyl-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C18H14ClN5O2/c19-12-8-4-5-9-13(12)20-17(26)14-10-15(25)21-18-22-16(23-24(14)18)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,20,26)(H,21,22,23,25)

InChI Key

IUCXIMGKHYYFGL-UHFFFAOYSA-N

Canonical SMILES

C1C(N2C(=NC(=N2)C3=CC=CC=C3)NC1=O)C(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

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